molecular formula C10H19NO B3024334 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol CAS No. 259092-15-4

8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B3024334
CAS No.: 259092-15-4
M. Wt: 169.26 g/mol
InChI Key: YYDQYSQZIUSKFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol is a bicyclic compound with the molecular formula C10H19NO. It is a derivative of tropane, a bicyclic organic compound that forms the core structure of many alkaloids.

Biochemical Analysis

Biochemical Properties

8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol plays a crucial role in several biochemical reactions. It interacts with enzymes such as acetylcholinesterase, where it acts as an inhibitor. This interaction prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in synaptic clefts. Additionally, this compound binds to muscarinic acetylcholine receptors, modulating their activity and affecting signal transduction pathways .

Cellular Effects

The effects of this compound on cells are profound. It influences various cell types, including neuronal and muscle cells. By inhibiting acetylcholinesterase, it enhances cholinergic transmission, which can lead to increased muscle contraction and improved cognitive functions. Furthermore, this compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating receptor activity and neurotransmitter levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing acetylcholine degradation. This binding interaction is crucial for its role as an acetylcholinesterase inhibitor. Additionally, this compound interacts with muscarinic receptors, leading to changes in receptor conformation and subsequent signal transduction alterations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can decrease due to degradation or metabolic processes. Long-term studies have shown that prolonged exposure to this compound can lead to sustained increases in acetylcholine levels, which may affect cellular functions and overall homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it enhances cholinergic transmission without significant adverse effects. At high doses, it can cause toxicity, leading to symptoms such as muscle tremors, convulsions, and respiratory distress. These threshold effects highlight the importance of dosage regulation in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions. Enzymes such as cytochrome P450 play a significant role in its metabolism, affecting its bioavailability and activity. The compound’s interaction with these enzymes can influence metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific transporters. Binding proteins within the cytoplasm and extracellular matrix can affect its localization and accumulation, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is primarily found in the cytoplasm and at the cell membrane, where it interacts with receptors and enzymes. Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments, affecting its function and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol typically involves the reaction of butanedial with isopropylamine hydrochloride and acetonedicarboxylic acid in the presence of sodium acetate. This reaction proceeds through an addition, condensation, and decarboxylation process to form the intermediate isopropyl nortropinone, which is then hydrogenated using an active nickel catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various ketones, alcohols, and esters, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it valuable for specific synthetic and medicinal applications .

Properties

IUPAC Name

8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-7(2)11-8-3-4-9(11)6-10(12)5-8/h7-10,12H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDQYSQZIUSKFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2CCC1CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10955774
Record name 8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10955774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3423-25-4
Record name endo-8-Isopropyl-8-azabicyclo(3.2.1)octan-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003423254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10955774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Endo-8-isopropyl-8-azabicyclo[3.2.1]octan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.287
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol
Reactant of Route 2
Reactant of Route 2
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol
Reactant of Route 3
Reactant of Route 3
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol
Reactant of Route 4
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol
Reactant of Route 5
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol
Reactant of Route 6
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.